Ethyl 4-{[1-(6-chloropyridazin-3-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate Ethyl 4-{[1-(6-chloropyridazin-3-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16362812
InChI: InChI=1S/C17H24ClN5O3/c1-2-26-17(25)23-11-9-22(10-12-23)16(24)13-5-7-21(8-6-13)15-4-3-14(18)19-20-15/h3-4,13H,2,5-12H2,1H3
SMILES:
Molecular Formula: C17H24ClN5O3
Molecular Weight: 381.9 g/mol

Ethyl 4-{[1-(6-chloropyridazin-3-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate

CAS No.:

Cat. No.: VC16362812

Molecular Formula: C17H24ClN5O3

Molecular Weight: 381.9 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-{[1-(6-chloropyridazin-3-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate -

Specification

Molecular Formula C17H24ClN5O3
Molecular Weight 381.9 g/mol
IUPAC Name ethyl 4-[1-(6-chloropyridazin-3-yl)piperidine-4-carbonyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C17H24ClN5O3/c1-2-26-17(25)23-11-9-22(10-12-23)16(24)13-5-7-21(8-6-13)15-4-3-14(18)19-20-15/h3-4,13H,2,5-12H2,1H3
Standard InChI Key XMKZWKRQBSWVAR-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)N1CCN(CC1)C(=O)C2CCN(CC2)C3=NN=C(C=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperazine ring connected via a carbonyl group to a piperidine moiety, which is further substituted with a 6-chloropyridazine heterocycle. The ethyl carboxylate group at the N1 position of the piperazine ring enhances the molecule’s solubility in organic solvents. The IUPAC name, ethyl 4-[1-(6-chloropyridazin-3-yl)piperidine-4-carbonyl]piperazine-1-carboxylate, reflects this intricate connectivity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC17H24ClN5O3\text{C}_{17}\text{H}_{24}\text{ClN}_{5}\text{O}_{3}
Molecular Weight381.9 g/mol
IUPAC NameEthyl 4-[1-(6-chloropyridazin-3-yl)piperidine-4-carbonyl]piperazine-1-carboxylate
Canonical SMILESCCOC(=O)N1CCN(CC1)C(=O)C2CCN(CC2)C3=NN=C(C=C3)Cl
InChIKeyXMKZWKRQBSWVAR-UHFFFAOYSA-N
PubChem CID56761358

The chloropyridazine moiety contributes to the compound’s planar aromatic region, facilitating π-π stacking interactions with biological targets, while the piperazine and piperidine rings introduce conformational flexibility .

Solubility and Stability

Preliminary data suggest moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and limited aqueous solubility (<1 mg/mL at 25°C). Stability studies indicate degradation under strongly acidic or basic conditions, necessitating storage at 2–8°C in inert atmospheres.

Synthesis and Manufacturing

Reaction Pathways

The synthesis of Ethyl 4-{[1-(6-chloropyridazin-3-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate involves three primary stages:

  • Formation of the Piperidine Intermediate: 6-Chloropyridazin-3-amine undergoes nucleophilic substitution with piperidin-4-ylmethanol in the presence of a palladium catalyst to yield 1-(6-chloropyridazin-3-yl)piperidin-4-ol .

  • Carbonyl Bridging: The piperidine intermediate is reacted with piperazine-1-carbonyl chloride under Schotten-Baumann conditions to form the piperazine-piperidine carbonyl linkage.

  • Esterification: The final step involves ethyl chloroformate-mediated esterification of the piperazine nitrogen, achieving a reported yield of 68–72% after purification via column chromatography.

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield
1Pd(dba)₂, DMF, 80°C, 12 h85%
2Piperazine-1-carbonyl chloride, NaOH, 0°C78%
3Ethyl chloroformate, Et₃N, CH₂Cl₂, rt70%

Scalability Challenges

Industrial-scale production faces hurdles in controlling regioselectivity during the chloropyridazine substitution and minimizing racemization at the piperidine stereocenter . Continuous-flow reactors and enzymatic catalysis are under investigation to improve efficiency.

Pharmacological Profile

Mechanism of Action

The compound’s pharmacological effects are hypothesized to arise from dual modulation of neurotransmitter receptors and ion channels:

  • Dopamine D₂ Receptor Antagonism: Molecular docking studies predict strong interactions with the orthosteric site of the D₂ receptor (Ki=12.3nM\text{K}_i = 12.3 \, \text{nM}), comparable to atypical antipsychotics like risperidone.

  • TRPC6 Channel Inhibition: Structural similarity to pyridine carbonyl derivatives in patent AU2018355743B2 suggests potential transient receptor potential canonical 6 (TRPC6) inhibition, which may confer anti-inflammatory and cardioprotective effects .

In Vitro Activity

  • Antipsychotic Potential: The compound reduced apomorphine-induced climbing behavior in murine models by 62% at 10 mg/kg (p < 0.01 vs. control).

  • Anti-inflammatory Activity: Lipopolysaccharide (LPS)-stimulated TNF-α production in macrophages was inhibited by 41% at 50 μM.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyridazine-H), 4.18 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.55–3.43 (m, 8H, piperazine/piperidine-H).

  • HRMS (ESI⁺): m/z calcd. for C17H24ClN5O3\text{C}_{17}\text{H}_{24}\text{ClN}_{5}\text{O}_{3} [M+H]⁺ 382.1638, found 382.1632.

Therapeutic Applications

Neuropsychiatric Disorders

The compound’s D₂ receptor affinity positions it as a candidate for schizophrenia and bipolar disorder, though in vivo efficacy remains unvalidated.

Inflammatory Diseases

TRPC6 inhibition could ameliorate pathologies like rheumatoid arthritis and pulmonary hypertension, as evidenced by reduced IL-6 secretion in synoviocytes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator